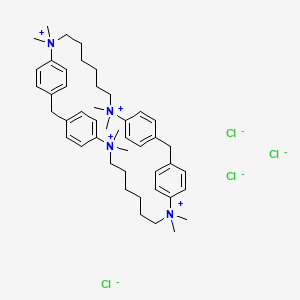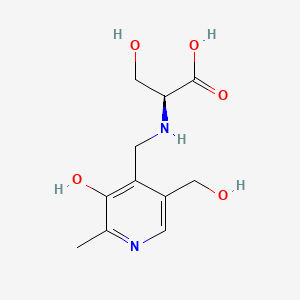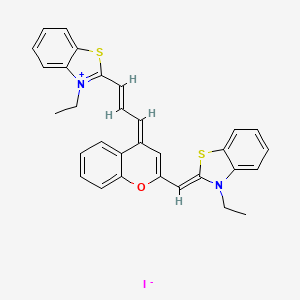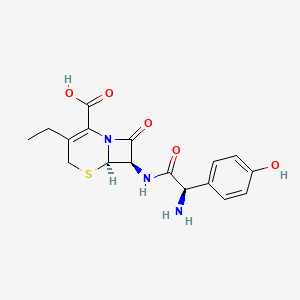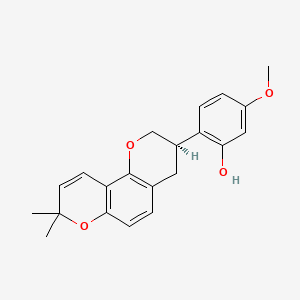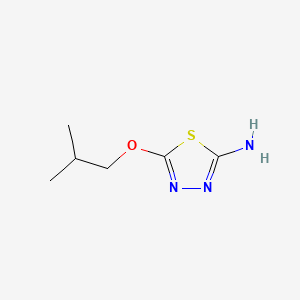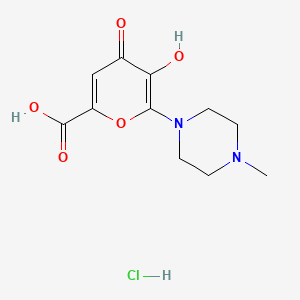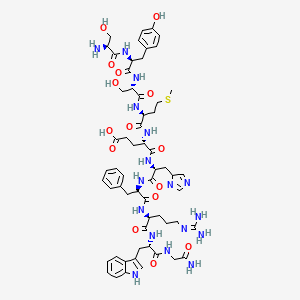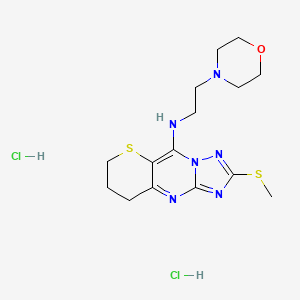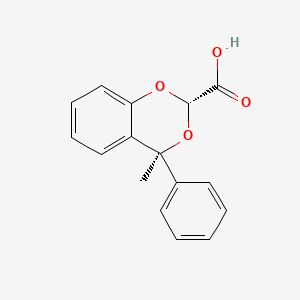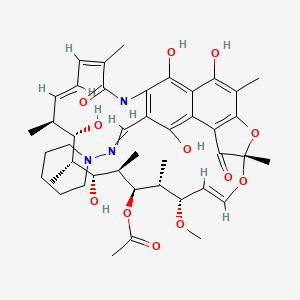
Rifamycin, 3-((1-piperidinylimino)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 143448, also known as Rifamycin AF-API, is a semisynthetic antibiotic derived from rifamycin. It is a red powder that is soluble in dimethyl sulfoxide, aqueous acetonitrile, or ethanol. This compound is a selective inhibitor of bacterial DNA-dependent RNA polymerase, making it effective against mycobacteria. It is primarily used in research related to tuberculosis, leprosy, and mycobacterium avium complex infections .
Méthodes De Préparation
The preparation of NSC 143448 involves the semisynthetic modification of rifamycin. The process typically includes the following steps:
Isolation of Rifamycin: Rifamycin is isolated from the fermentation broth of .
Chemical Modification: The isolated rifamycin undergoes chemical modifications to produce NSC 143448
Analyse Des Réactions Chimiques
NSC 143448 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying degrees of antibacterial activity.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its efficacy.
Substitution: Substitution reactions involve replacing one functional group with another, which can lead to the formation of new derivatives with enhanced properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of NSC 143448 with modified antibacterial properties .
Applications De Recherche Scientifique
NSC 143448 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use NSC 143448 to study the mechanisms of bacterial resistance and the development of new antibacterial agents.
Medicine: The compound is investigated for its potential use in treating bacterial infections, particularly those caused by mycobacteria.
Industry: NSC 143448 is used in the development of new antibiotics and in the study of drug delivery systems.
Mécanisme D'action
NSC 143448 exerts its effects by inhibiting bacterial DNA-dependent RNA polymerase. This enzyme is crucial for the transcription process in bacteria, and its inhibition prevents the synthesis of RNA, leading to the death of the bacterial cell. The molecular targets of NSC 143448 include the beta subunit of RNA polymerase, which is essential for the enzyme’s activity .
Comparaison Avec Des Composés Similaires
NSC 143448 is unique compared to other similar compounds due to its specific modifications that enhance its antibacterial activity and stability. Similar compounds include:
Rifampicin: Another rifamycin derivative with a similar mechanism of action but different pharmacokinetic properties.
Rifabutin: A rifamycin derivative used to treat mycobacterium avium complex infections, with a broader spectrum of activity.
Rifapentine: A rifamycin derivative with a longer half-life, allowing for less frequent dosing.
NSC 143448 stands out due to its specific modifications that provide enhanced activity against certain bacterial strains and improved stability under various conditions .
Propriétés
Numéro CAS |
13292-40-5 |
|---|---|
Formule moléculaire |
C43H57N3O12 |
Poids moléculaire |
807.9 g/mol |
Nom IUPAC |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-(piperidin-1-yliminomethyl)-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C43H57N3O12/c1-21-14-13-15-22(2)42(54)45-33-28(20-44-46-17-11-10-12-18-46)37(51)30-31(38(33)52)36(50)26(6)40-32(30)41(53)43(8,58-40)56-19-16-29(55-9)23(3)39(57-27(7)47)25(5)35(49)24(4)34(21)48/h13-16,19-21,23-25,29,34-35,39,48-52H,10-12,17-18H2,1-9H3,(H,45,54)/b14-13+,19-16+,22-15-,44-20?/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 |
Clé InChI |
AUAQTSZMQWNWJC-NORBLWHMSA-N |
SMILES isomérique |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)/C |
SMILES canonique |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCCCC5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


